Product packaging for 8-bromo-2-methylquinazolin-4-amine(Cat. No.:CAS No. 1279724-72-9)

8-bromo-2-methylquinazolin-4-amine

Cat. No.: B6262337
CAS No.: 1279724-72-9
M. Wt: 238.08 g/mol
InChI Key: BQGYLPYMEUWYIQ-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Scaffold in Chemical Sciences

The significance of the quinazoline scaffold is rooted in its diverse biological activities. chemicalbook.comnih.gov Its structure allows for substitutions at various positions, leading to a vast library of derivatives with a broad spectrum of pharmacological properties. nih.gov These properties include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. nih.gov The adaptability of the quinazoline core enables medicinal chemists to design and synthesize compounds that can interact with a variety of biological targets with high specificity and affinity. bldpharm.com

The structural rigidity and aromatic nature of the quinazoline ring system provide a stable platform for the spatial orientation of functional groups, which is crucial for molecular recognition and binding to enzymes and receptors. This has led to the development of several clinically approved drugs containing the quinazoline moiety, such as gefitinib (B1684475) and erlotinib, which are used in cancer therapy. parchem.com

Overview of Heterocyclic Compound Research Paradigms

Research into heterocyclic compounds, a broad class that includes quinazolines, is a major focus of organic and medicinal chemistry. nih.gov These cyclic compounds, which contain at least one atom other than carbon within their ring structure, are ubiquitous in nature and form the basis for a majority of pharmaceutical agents. nih.gov

The general research paradigm for exploring new heterocyclic compounds often begins with the design and synthesis of novel derivatives. This is frequently followed by biological screening to identify any potential therapeutic activities. For promising candidates, further studies are conducted to understand their mechanism of action, structure-activity relationships (SAR), and pharmacokinetic properties. uni.lu Computational methods, such as molecular docking, are increasingly being used to predict the biological activity of new compounds and to guide their design and optimization. mdpi.com

Historical Context of Quinazoline Derivative Exploration in Academic Literature

The exploration of quinazoline chemistry has a rich history dating back to the 19th century. The first synthesis of a quinazoline derivative was reported in 1869 by Griess. chemicalbook.com However, the parent compound, quinazoline, was not synthesized until 1895 by August Bischler and Lang. nih.gov The name "quinazoline" itself was proposed by Widdege in 1885. chemicalbook.com

Throughout the 20th century, interest in quinazoline derivatives grew as their diverse biological activities were uncovered. This led to the development of numerous synthetic methodologies to access a wide range of substituted quinazolines. The latter half of the century and the beginning of the 21st century have seen an explosion in research, largely driven by the discovery of potent and selective kinase inhibitors based on the quinazoline scaffold for the treatment of cancer. parchem.com This has solidified the position of quinazoline as a key pharmacophore in modern drug discovery.

Physicochemical Properties of 8-bromo-2-methylquinazolin-4-amine

While detailed research findings on this compound are limited, some of its basic physicochemical properties have been predicted and are available in public databases.

PropertyValue
Molecular FormulaC₉H₈BrN₃
Molecular Weight238.08 g/mol
Monoisotopic Mass236.99016 Da
XlogP (predicted)2.3
InChIInChI=1S/C9H8BrN3/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3,(H2,11,12,13)
InChIKeyBQGYLPYMEUWYIQ-UHFFFAOYSA-N
SMILESCC1=NC2=C(C=CC=C2Br)C(=N1)N
Data sourced from PubChem CID 71744027 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1279724-72-9

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

8-bromo-2-methylquinazolin-4-amine

InChI

InChI=1S/C9H8BrN3/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3,(H2,11,12,13)

InChI Key

BQGYLPYMEUWYIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2Br)C(=N1)N

Purity

95

Origin of Product

United States

Synthetic Methodologies for 8 Bromo 2 Methylquinazolin 4 Amine and Its Analogues

Strategies for Quinazoline (B50416) Core Construction

The formation of the bicyclic quinazoline ring is a fundamental step in the synthesis of 8-bromo-2-methylquinazolin-4-amine. Various synthetic routes have been developed, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These methods include cyclocondensation reactions, ring-closing strategies, and modern multicomponent reaction pathways.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of quinazoline synthesis, typically involving the reaction of an anthranilic acid derivative (or a related ortho-aminoaryl precursor) with a one-carbon source. A prevalent method for synthesizing 2-methyl-quinazolin-4(3H)-ones involves a two-step process starting from anthranilic acid. The initial step is the reaction of anthranilic acid with acetic anhydride, which leads to the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. tandfonline.comorientjchem.orgijstr.org This benzoxazinone is a stable and versatile intermediate that readily reacts with various nitrogen nucleophiles. In the subsequent step, treatment of the benzoxazinone with an amine source, such as ammonia, results in the opening of the oxazinone ring followed by cyclization to yield the desired 2-methyl-quinazolin-4(3H)-one core. tandfonline.com

Another well-established cyclocondensation is the Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acid with amides. tandfonline.com For the introduction of a 2-methyl group, acetamide could be used, although the reaction often requires high temperatures. Catalyzed cyclocondensation of o-aminobenzamides with aldehydes, promoted by agents like p-toluenesulfonic acid or various metal catalysts, also provides a direct route to the quinazoline core. organic-chemistry.orgacs.orgnih.gov

Starting MaterialReagent(s)Intermediate/ProductReference
Anthranilic Acid1. Acetic Anhydride2. Ammonia2-Methyl-4H-3,1-benzoxazin-4-one, then 2-Methylquinazolin-4(3H)-one tandfonline.comorientjchem.org
o-AminobenzamideAldehydeQuinazoline Derivative organic-chemistry.orgacs.orgnih.gov
Anthranilic AcidAmide (e.g., Formamide)Quinazolin-4(3H)-one tandfonline.com

Ring-Closing Reactions for Quinazoline Formation

Ring-closing reactions provide an alternative pathway to the quinazoline scaffold, often involving the formation of a key bond to complete the heterocyclic ring in the final step. These methods can be initiated from appropriately functionalized acyclic precursors. For instance, transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex heterocyclic systems. mdpi.com Methodologies such as ring-closing metathesis have been applied to the synthesis of various nitrogen-containing heterocycles, although their application specifically for quinazolines is part of a broader synthetic arsenal. nih.gov

A more direct approach involves the intramolecular cyclization of N-acyl-anthranilamides or related structures. For example, a protocol has been developed for the synthesis of quinazolinones via a 6π electron cyclization of a cyclic 1,3-azaoxonium intermediate, which is formed in situ. rsc.org Metal-assisted ring-closing reactions have also been explored, where a metal ion can template the cyclization of a ligand precursor to form a tetrahydroquinazoline, which can then be oxidized to the aromatic quinazoline. acs.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.comnih.gov Several MCRs have been developed for the synthesis of quinazoline and quinazolinone derivatives. openmedicinalchemistryjournal.com These reactions typically involve the one-pot combination of three or more starting materials that react to form the quinazoline scaffold.

For example, palladium-catalyzed four-component coupling reactions using 2-haloanilines, an amine, trimethyl orthoformate, and carbon monoxide have been reported for the synthesis of quinazolin-4(3H)-ones. mdpi.com Another approach involves a copper-catalyzed one-pot, three-component aerobic oxidative cyclization. nih.gov The versatility of MCRs allows for the rapid construction of diverse libraries of quinazoline derivatives by varying the starting components. mdpi.com For instance, the Ugi four-component reaction has been utilized as a key step in the synthesis of polycyclic quinazolinones. nih.gov

Reaction TypeKey ComponentsCatalyst/ConditionsReference
Palladium-Catalyzed 4-Component Reaction2-Haloaniline, Amine, Trimethyl Orthoformate, COPd(OAc)₂, BuPAd₂ mdpi.com
Copper-Catalyzed 3-Component Reactiono-Bromoaromatic Ketone, Aldehyde, AmmoniaCuCl, Air/DTBP nih.gov
Ugi 4-Component Reactiono-Bromobenzoic Acid, o-Cyanobenzaldehyde, Isocyanide, AmmoniaNone (followed by Pd-catalyzed annulation) nih.gov

Introduction of Substituents at Specific Positions

The synthesis of this compound requires the precise introduction of three key features: a bromine atom at position 8, a methyl group at position 2, and an amine group at position 4. The strategies for introducing these substituents are often integrated into the construction of the quinazoline core itself.

Regioselective Bromination at Position 8

Direct regioselective bromination of a pre-formed quinazoline ring at the C-8 position is challenging due to the directing effects of the heterocyclic nitrogen atoms and other substituents. Therefore, the most common and effective strategy is to introduce the bromine atom onto the aniline-derived ring of the precursor before the cyclization step.

The synthesis typically starts with a 2-amino-3-bromobenzoic acid derivative. For instance, 2-amino-3-bromobenzonitrile is a viable starting material that, upon reaction with triazine in the presence of acetic acid, can be converted into 8-bromoquinazolin-4-amine. echemi.com Similarly, starting with 3-bromoanthranilic acid derivatives ensures that the bromine atom is unambiguously located at the desired position in the final quinazoline product. The synthesis of 6,8-dibromo-2-methyl quinazolin-4-one from methyl 3,5-dibromoanthranilate further illustrates the principle of using pre-halogenated starting materials to control the final substitution pattern. ijstr.org While direct C-H halogenation methods for 8-substituted quinolines have been developed, applying such methods to the quinazoline system for selective C-8 bromination is less common. rsc.org

PrecursorProductSignificanceReference
2-Amino-3-bromobenzonitrile8-Bromoquinazolin-4-amineIntroduces bromine at the C-3 position of the aniline (B41778) precursor, leading to C-8 bromination in the quinazoline. echemi.com
Methyl 3,5-dibromoanthranilate6,8-Dibromo-2-methyl-4H-benzoxazin-4-oneDemonstrates the use of a di-brominated precursor to achieve specific halogenation patterns. ijstr.org

Methyl Group Introduction at Position 2

The introduction of a methyl group at the C-2 position of the quinazoline ring is most conveniently achieved by using a reagent that provides the C-2 carbon and the attached methyl group during the ring-forming cyclocondensation step.

As previously mentioned, the reaction of an anthranilic acid derivative with acetic anhydride is a highly effective method. tandfonline.com This reaction forms a 2-methyl-3,1-benzoxazin-4-one intermediate. When this intermediate is treated with a nitrogen source like ammonia, the 2-methylquinazolin-4(3H)-one is formed. orientjchem.org This two-step, one-pot procedure is a robust and widely used method for preparing 2-methyl substituted quinazolinones. An alternative, though less direct, route could involve the synthesis of a 2-chloromethyl-4(3H)-quinazolinone, which can be prepared from anthranilic acids and subsequently converted to other functional groups. nih.gov

The combination of these strategies allows for a logical synthetic pathway to this compound. A plausible route would involve:

Starting with 3-bromoanthranilic acid.

Reaction with acetic anhydride to form 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one.

Reaction of the benzoxazinone with ammonia to yield 8-bromo-2-methylquinazolin-4(3H)-one.

Conversion of the 4-oxo group to a 4-amine group, typically via chlorination with a reagent like phosphorus oxychloride (POCl₃) to give 8-bromo-4-chloro-2-methylquinazoline (B1287983), followed by nucleophilic substitution with ammonia.

Amination Chemistry at Position 4

The introduction of an amine group at the 4-position of the quinazoline ring is a crucial step in the synthesis of this compound. This transformation is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, a well-established method in heterocyclic chemistry. The typical precursor for this reaction is a 4-haloquinazoline, with 4-chloroquinazolines being the most frequently employed substrates due to their reactivity and accessibility.

The reaction involves the displacement of the chlorine atom at the C4-position by an amine nucleophile. A variety of amines, including primary and secondary aliphatic amines, as well as anilines, can be utilized in this transformation. The reactivity of the amine plays a significant role in the reaction conditions required. Electron-rich amines, for instance, tend to react more readily, often under milder conditions, to afford the corresponding 4-aminoquinazoline derivatives in good yields. Conversely, less nucleophilic amines may necessitate more forcing conditions to achieve the desired substitution.

A general representation of this amination reaction is depicted below:

Reaction of 4-chloro-8-bromo-2-methylquinazoline with an amine to yield a 4-aminoquinazoline derivative.

Detailed research findings have demonstrated the versatility of this approach. For example, studies have shown that the reaction of 4-chloroquinazolines with various anilines can be effectively carried out in a suitable solvent, such as isopropanol, often at reflux temperatures. The use of a base, like triethylamine, may be beneficial in scavenging the hydrogen chloride generated during the reaction, particularly when using amine salts or less reactive amines.

While direct amination with ammonia to form the primary 4-amino group can be challenging due to the volatility and basicity of ammonia, several strategies have been developed to overcome this. These include the use of ammonia surrogates or conducting the reaction under pressure.

Catalytic Methods in Quinazoline Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of quinazolines and their analogues has greatly benefited from the development of novel catalytic systems, particularly those based on transition metals and, more recently, organocatalysts.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, enabling the synthesis of a wide range of functionalized quinazoline analogues. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. This reaction facilitates the coupling of amines with aryl halides or triflates. While traditionally used for the synthesis of aryl amines, its application can be extended to the amination of heteroaryl halides. In the context of quinazoline synthesis, a Buchwald-Hartwig approach could potentially be employed to introduce the 4-amino group, particularly with challenging amine nucleophiles where the SNAr reaction may be less efficient. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and can significantly influence the reaction's scope and efficiency.

For the synthesis of analogues of this compound, other palladium-catalyzed cross-coupling reactions are invaluable for modifying the quinazoline core. These reactions often utilize the halogen atoms on the quinazoline ring as handles for introducing new substituents.

Suzuki Coupling: This reaction pairs an organoboron reagent (such as a boronic acid or ester) with an organohalide. For instance, the bromine atom at the 8-position of the quinazoline ring could be coupled with various aryl or vinyl boronic acids to generate a diverse library of 8-substituted analogues.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. This method allows for the introduction of alkynyl moieties onto the quinazoline scaffold, which can serve as versatile intermediates for further transformations.

Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide. This provides a direct method for the vinylation of the quinazoline ring, leading to the formation of styryl-type analogues.

The following table summarizes some examples of transition metal-catalyzed reactions for the functionalization of haloquinazolines:

Coupling ReactionReactantsCatalyst System (Typical)Product Type
Suzuki Coupling 8-Bromoquinazoline (B1287984), Arylboronic acidPd(PPh₃)₄, Base8-Arylquinazoline
Sonogashira Coupling 4-Chloroquinazoline (B184009), Terminal alkynePdCl₂(PPh₃)₂, CuI, Base4-Alkynylquinazoline
Heck Coupling 8-Bromoquinazoline, AlkenePd(OAc)₂, Phosphine ligand, Base8-Vinylquinazoline

Organocatalysis in Quinazoline Annulation

In recent years, organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. Organocatalysts are small organic molecules that can promote chemical reactions with high efficiency and selectivity. Several organocatalytic methods for the synthesis of the quinazoline core have been reported, often proceeding through annulation reactions.

One common approach involves the condensation of 2-aminobenzaldehydes or 2-aminobenzophenones with a nitrogen source, such as ammonium acetate, in the presence of an organocatalyst. For example, vitamin B₃ (niacin) has been reported to catalyze the synthesis of substituted quinazolines from 2-aminobenzylamines and nitriles. chemistryviews.org The reaction is believed to proceed through an oxidative cyclization pathway.

Acid catalysts, such as p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA), can also be employed to promote the cyclization of appropriate precursors to form the quinazoline ring. frontiersin.org These reactions often involve the formation of an intermediate imine followed by an intramolecular cyclization and subsequent aromatization.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of quinazoline synthesis, this involves the use of safer solvents, the development of solvent-free reaction conditions, and the application of energy-efficient technologies like microwave irradiation.

Solvent-Free Reaction Methodologies

Performing reactions in the absence of a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially hazardous substances. Several solvent-free methods for the synthesis of quinazolines and their derivatives have been developed.

One notable approach is the mechanochemical synthesis of quinazolin-4(3H)-ones, a related class of compounds, using a ball mill. beilstein-journals.org This technique involves the grinding of solid reactants together, where the mechanical energy drives the chemical reaction. For instance, the reaction of 2-aminobenzamides, aldehydes, and an oxidizing agent under mechanochemical conditions has been shown to produce quinazolin-4(3H)-ones in good yields. beilstein-journals.org

Solid-phase synthesis is another solvent-minimized approach where one of the reactants is attached to a solid support, and the reactions are carried out by treating the resin with reagents in a minimal amount of solvent. benthamdirect.comthieme-connect.com This technique simplifies purification, as excess reagents and byproducts can be washed away, and the desired product is cleaved from the solid support in the final step.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods.

The amination of 4-chloroquinazolines, as described in section 2.2.3, is a reaction that can be significantly enhanced by microwave heating. Microwave-mediated N-arylation of 4-chloroquinazolines has been shown to proceed rapidly and efficiently, even with less reactive anilines.

Furthermore, various cyclization and condensation reactions to form the quinazoline ring can be expedited under microwave irradiation. For example, the reaction of 2-aminobenzophenones with aldehydes and ammonium acetate can be performed under solvent-free microwave conditions to afford quinazoline derivatives in high yields within minutes. nih.gov

The following table provides a comparative overview of conventional versus microwave-assisted synthesis for a representative quinazoline-forming reaction:

Reaction ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hoursMinutes
Energy Consumption HighLow
Product Yield Moderate to GoodGood to Excellent
Byproduct Formation Often observedMinimized

Chemical Derivatization and Analog Design of 8 Bromo 2 Methylquinazolin 4 Amine

Strategic Modifications at the 8-Bromo Position

The bromine atom at the C-8 position of 8-bromo-2-methylquinazolin-4-amine is a versatile handle for introducing structural diversity. Its reactivity allows for a range of chemical transformations, including halogen exchange reactions, cross-coupling reactions, and nucleophilic aromatic substitutions.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace the bromine atom with other halogens (e.g., iodine or chlorine). This can modulate the reactivity of the C-8 position for subsequent reactions. For instance, converting the bromo-substituent to an iodo-substituent can enhance the rate of subsequent cross-coupling reactions. While direct examples on this compound are not extensively documented in readily available literature, the principles of such transformations on similar aromatic systems are well-established. Lithium-halogen exchange is another potential route, though it can be complicated by the acidity of the methyl group, potentially leading to a mixture of products. chemicalforums.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at C-8

The bromine atom at C-8 is well-suited for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 8-bromoquinazoline (B1287984) with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C-8 position. mdpi.comresearchgate.net The general reactivity order for halogens in Suzuki coupling is I > Br > Cl, making the 8-bromo derivative a suitable substrate. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 8-bromoquinazoline with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This method is valuable for introducing alkynyl moieties, which can serve as precursors for further functionalization. nih.govmdpi.com

Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new carbon-carbon double bond at the C-8 position. This reaction typically employs a palladium catalyst and a base.

Table 1: Examples of Cross-Coupling Reactions on Halogenated Quinazolines

Coupling ReactionReactantsCatalyst/ConditionsProduct Type
Suzuki-Miyaura2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones + Arylboronic acidsPd catalyst2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-ones mdpi.com
Sonogashira2-Aryl-6,8-dibromo-4-chloroquinazolines + Terminal acetylenesPd catalyst, Cu(I) co-catalyst4-Alkynyl-6,7-dibromoquinazolines mdpi.com
Negishi2-Chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine + (2-Pyridyl)zinc chloridePd(OAc)2-PPh35-(2-Pyridyl)-6,7-dimethoxyquinazolin-4-amine derivative nih.gov

Nucleophilic Aromatic Substitution at C-8

While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNA_r) at the C-8 position can be achieved under specific conditions, particularly with strong nucleophiles or through metal-catalyzed processes like the Buchwald-Hartwig amination. The Buchwald-Hartwig reaction, for example, allows for the formation of carbon-nitrogen bonds by coupling the 8-bromoquinazoline with amines in the presence of a palladium catalyst.

Modifications at the 2-Methyl Position

The methyl group at the C-2 position of the quinazoline (B50416) ring, while generally less reactive than the C-8 bromine, offers opportunities for functionalization through oxidation or side-chain manipulation.

Oxidation Reactions of the Methyl Group

The 2-methyl group can be oxidized to introduce various oxygen-containing functionalities. For instance, oxidation can lead to the corresponding carboxylic acid, which can then be converted to a variety of derivatives such as esters and amides. This transformation significantly alters the electronic properties and potential hydrogen bonding capabilities of the molecule.

Side-Chain Elongation and Functionalization

The acidity of the protons on the 2-methyl group can be exploited for side-chain elongation. Deprotonation with a strong base can generate a carbanion, which can then react with various electrophiles. This allows for the introduction of longer alkyl chains, as well as other functional groups. However, care must be taken to avoid competing reactions, such as those at the C-8 position. chemicalforums.com

Table 2: Potential Derivatization Strategies for this compound

PositionReaction TypePotential ReagentsResulting Functional Group
C-8Suzuki-Miyaura CouplingArylboronic acidAryl
C-8Sonogashira CouplingTerminal alkyneAlkynyl
C-8Buchwald-Hartwig AminationAmineAmino
C-2OxidationOxidizing agent (e.g., KMnO4)Carboxylic acid
C-2Alkylation (via deprotonation)Alkyl halideElongated alkyl chain

Derivatization of the 4-Amine Moiety

The exocyclic primary amine at the C4 position of the quinazoline ring is a versatile functional group that serves as a prime handle for a variety of chemical transformations. Its nucleophilic nature allows for reactions such as acylation, sulfonylation, alkylation, and arylation, as well as for its incorporation into newly formed heterocyclic rings. These modifications can significantly alter the compound's steric, electronic, and hydrogen-bonding properties, which are critical for molecular recognition and biological activity.

The nucleophilic 4-amino group of this compound is readily susceptible to acylation and sulfonylation. These reactions are fundamental in medicinal chemistry for introducing a wide range of substituents that can probe interactions with biological targets.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides converts the primary amine into a secondary amide. savemyexams.comyoutube.com This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor, and an appended R-group that can be varied to explore different binding pockets. The reaction typically proceeds under basic conditions or with a scavenger for the generated acid byproduct. savemyexams.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamide derivatives. ekb.egcbijournal.com The sulfonamide moiety is a common feature in many therapeutic agents. The resulting derivatives of this compound would feature the robust SO₂NH linkage, which can participate in hydrogen bonding and introduce diverse aryl or alkyl substituents. ekb.eg

Below are representative examples of these transformations.

Reaction TypeReagentGeneral ConditionsExpected Product Structure
AcylationAcetyl chlorideBase (e.g., pyridine, triethylamine), inert solvent (e.g., DCM, THF)N-(8-bromo-2-methylquinazolin-4-yl)acetamide
AcylationBenzoyl chlorideBase (e.g., pyridine, triethylamine), inert solvent (e.g., DCM, THF)N-(8-bromo-2-methylquinazolin-4-yl)benzamide
AcylationEthanoic anhydrideGentle heating or base catalystN-(8-bromo-2-methylquinazolin-4-yl)acetamide
SulfonylationMethanesulfonyl chlorideBase (e.g., pyridine, triethylamine), inert solvent (e.g., DCM, THF)N-(8-bromo-2-methylquinazolin-4-yl)methanesulfonamide
Sulfonylationp-Toluenesulfonyl chlorideBase (e.g., pyridine, triethylamine), inert solvent (e.g., DCM, THF)N-(8-bromo-2-methylquinazolin-4-yl)-4-methylbenzenesulfonamide

Introducing alkyl or aryl groups directly onto the 4-amino nitrogen can profoundly influence the molecule's lipophilicity, basicity, and steric profile.

Alkylation: Direct N-alkylation of the 4-amino group can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. acsgcipr.orgyoutube.com This reaction can lead to a mixture of mono- and di-alkylated products, and reaction conditions must be carefully controlled to achieve the desired selectivity. The resulting secondary or tertiary amines have different hydrogen-bonding capabilities and basicity compared to the parent primary amine. While N3-alkylation is a known reaction for quinazolin-4-ones, nih.govresearchgate.net derivatization of the exocyclic amine at the C4 position is a key strategy for modifying ligand-receptor interactions.

Arylation: The synthesis of N-aryl-4-aminoquinazolines is a widely employed strategy in the development of kinase inhibitors. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline (B184009) precursor with a variety of aniline (B41778) derivatives. nih.gov For the target compound, this would involve the synthesis of 8-bromo-4-chloro-2-methylquinazoline (B1287983), followed by its reaction with a substituted aniline. Microwave-assisted conditions have been shown to accelerate these reactions, significantly reducing reaction times from hours to minutes. nih.gov

The table below illustrates potential derivatization strategies.

Reaction TypeReagentGeneral ConditionsExpected Product Structure
Mono-alkylationMethyl iodideBase (e.g., K₂CO₃, NaH), solvent (e.g., DMF, acetonitrile)8-Bromo-N,2-dimethylquinazolin-4-amine
Mono-alkylationBenzyl bromideBase (e.g., K₂CO₃, NaH), solvent (e.g., DMF, acetonitrile)N-Benzyl-8-bromo-2-methylquinazolin-4-amine
ArylationAniline (via 4-chloro precursor)Heat or microwave irradiation, solvent (e.g., 2-propanol, THF/H₂O)8-Bromo-2-methyl-N-phenylquinazolin-4-amine
Arylation4-Fluoroaniline (via 4-chloro precursor)Heat or microwave irradiation, solvent (e.g., 2-propanol, THF/H₂O)8-Bromo-N-(4-fluorophenyl)-2-methylquinazolin-4-amine

The 4-amino group can be utilized as a building block for the construction of additional fused heterocyclic rings, leading to more complex polycyclic systems. This approach can significantly expand the chemical space around the quinazoline core, creating rigid structures that can orient substituents in specific vectors for optimized target binding.

Triazoloquinazolines: Fused triazoloquinazolines are a well-established class of heterocycles. The synthesis of nih.govmdpi.comphcogj.comtriazolo[4,3-c]quinazolines can be achieved from a 4-hydrazinylquinazoline intermediate, which can be prepared from the corresponding 4-chloroquinazoline. ekb.egplos.org The hydrazine (B178648) moiety can then be cyclized with various one-carbon electrophiles. Alternatively, nih.govmdpi.comphcogj.comtriazolo[1,5-a]quinazolines can be synthesized through different cyclization strategies. nih.gov

Pyrimidoquinazolines: Annulation of a pyrimidine (B1678525) ring onto the quinazoline scaffold would lead to pyrimido[4,5-d]quinazoline derivatives. Based on analogous syntheses of related pyrimidine-fused systems, this could be achieved by reacting the 4-amino group with a 1,3-dielectrophile, such as a β-ketoester or malonic acid derivative, under cyclocondensation conditions. mdpi.comsharif.edu For example, reaction with diethyl malonate could, after initial acylation and subsequent cyclization, yield a dihydroxypyrimido[4,5-d]quinazoline system.

The following table outlines conceptual pathways to fused systems.

Target Fused RingKey IntermediateReagent for CyclizationGeneral Conditions
nih.govmdpi.comphcogj.comTriazolo[4,3-c]quinazoline8-Bromo-4-hydrazinyl-2-methylquinazolineOrthoesters, Acetic AnhydrideHeating in a suitable solvent (e.g., ethanol, acetic acid)
Pyrimido[4,5-d]quinazolineThis compoundDiethyl malonateHigh temperature, potential catalyst
Pyrimido[4,5-d]quinazolineThis compoundEthyl acetoacetatePolyphosphoric acid or other dehydrating/cyclizing agents

Combinatorial Chemistry and Library Synthesis Approaches

To efficiently explore the vast chemical space accessible through derivatization, combinatorial chemistry techniques are invaluable. Both solid-phase and solution-phase synthesis methodologies have been developed for the rapid generation of quinazoline-based libraries, enabling the production of large numbers of analogs for high-throughput screening. nih.govsharif.edu

Solid-phase organic synthesis (SPOS) offers significant advantages for library creation, including the use of excess reagents to drive reactions to completion and simplified purification through washing of the resin-bound product. Several strategies for the solid-phase synthesis of 2,4-diaminoquinazolines have been reported and could be adapted for this compound derivatives.

One common approach involves the sequential nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline (B46505) scaffold. sharif.edu In this method, a resin-bound amine can be reacted with the dichloroquinazoline, anchoring the scaffold to the solid support via the 4-position. The remaining chlorine at the 2-position can then be displaced by a diverse set of amines in solution. Subsequent cleavage from the resin releases the desired 2,4-disubstituted quinazoline products. If a diamine is used in the second step, the free amine can be further acylated to introduce another point of diversity. sharif.edu

FeatureDescriptionExamples
Support Insoluble polymer resinPolystyrene resins (e.g., Rink Amide resin)
Linker Strategy Attaching the quinazoline scaffold to the resinReaction of a resin-bound amine with a dichloroquinazoline.
Key Reactions Sequential SNAr reactions1. Reaction of resin-bound amine with 2,4-dichloro-8-bromoquinazoline. 2. Reaction of the resin-bound chloroquinazoline with various amines.
Diversity Points Positions where different building blocks are introducedR¹ at the 2-amino position; R² at the 4-amino position.
Cleavage Releasing the final product from the resinAcid-labile linkers cleaved with trifluoroacetic acid (TFA).

Parallel solution-phase synthesis combines the advantages of traditional solution-phase chemistry (e.g., easy reaction monitoring, scalability) with the high-throughput nature of combinatorial approaches. This technique is particularly well-suited for generating focused libraries where purification can be streamlined, for instance, by liquid-liquid extraction or precipitation.

Methodologies for the parallel synthesis of quinazoline libraries have been successfully developed. nih.govresearchgate.net For example, a library of substituted ekb.egnih.govmdpi.comtriazolo[1,5-a]quinazolines was synthesized in a solution-phase parallel format. nih.govresearchgate.net Similarly, libraries of 4(3H)-quinazolinones have been generated using one-pot, multi-component reactions in a parallel setup.

A hypothetical parallel synthesis to generate a library based on the this compound scaffold could start from 8-bromo-4-chloro-2-methylquinazoline distributed across an array of reaction vessels. To each vessel, a different amine from a building block library would be added. After reaction, a simplified workup and purification protocol would yield a library of diverse N-substituted-8-bromo-2-methylquinazolin-4-amines.

StepDescriptionExample
1. Scaffolding A common starting material is prepared in bulk.Synthesis of 8-bromo-4-chloro-2-methylquinazoline.
2. Distribution The scaffold is distributed into a multi-well plate or an array of reaction vials.Aliquoting a solution of the chloroquinazoline into a 96-well plate.
3. Reagent Addition A diverse set of building blocks is added to the individual reaction vessels.Addition of a unique amine (e.g., benzylamine, morpholine, 3-aminopyridine) to each well.
4. Reaction The reactions are run in parallel under optimized conditions (e.g., heating, microwave irradiation).The plate is heated at 80 °C for several hours.
5. Work-up & Purification The products are isolated and purified in parallel.Parallel liquid-liquid extraction followed by evaporation or precipitation.

Structure Activity Relationship Sar Studies of Quinazoline Derivatives

Methodological Frameworks for SAR Investigations

The exploration of the vast chemical space of quinazoline (B50416) derivatives is guided by established methodological frameworks that systematically probe the relationship between structure and activity.

A fundamental approach in SAR is the systematic variation of substituents at different positions of the quinazoline ring. This involves introducing a range of chemical groups with varying electronic, steric, and lipophilic properties to map out their effects on biological activity. For instance, studies on quinazolinone derivatives have shown that substitutions at positions 2 and 3, as well as the presence of a halogen atom at positions 6 and 8, can significantly enhance antimicrobial activities. nih.gov The introduction of electron-donating groups at the 6 and 7 positions of the quinazoline core has been found to increase the activity of certain compounds. nih.gov

Isosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms is replaced by another with similar physical and chemical properties. This technique is employed to improve potency, selectivity, or pharmacokinetic properties. In the realm of quinazoline derivatives, bioisosteric replacement has been utilized to develop novel compounds with enhanced cellular activity. For example, replacing a quinoline (B57606) moiety with an isoquinoline (B145761) through bioisosteric replacement led to derivatives with significantly improved selectivity for certain biological targets.

Impact of Halogenation at Position 8 on Molecular Interactions

The introduction of a halogen atom, such as bromine, at position 8 of the quinazoline ring can have a profound impact on the compound's physicochemical properties and its interaction with biological targets.

The bromine atom at position 8 of 8-bromo-2-methylquinazolin-4-amine is expected to influence its biological activity through several mechanisms. Bromine is a lipophilic and electron-withdrawing group, which can affect the molecule's ability to cross cell membranes and its electronic distribution. The presence of a halogen at position 8 has been associated with improved antimicrobial and cytotoxic activities in quinazolinone derivatives. nih.gov Specifically, the substitution with iodine at positions 6 and 8 has been shown to significantly improve antibacterial activity. nih.gov In some cases, the presence of a halogen at the terminal phenyl ring of quinazoline derivatives has been shown to modulate the orientation of the ring through additional binding to key amino acid residues in the target protein. mdpi.com

A study on 6-bromo quinazoline derivatives highlighted that variations in substituents on the quinazoline ring significantly affected their anticancer activities. nih.gov

Comparing the biological activity of this compound with its other halogenated analogues (e.g., chloro, fluoro, iodo) can provide valuable insights into the role of the halogen. Generally, the nature of the halogen, its size, and electronegativity can fine-tune the biological activity. For instance, in a series of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives, the compound bearing a fluorine atom in the quinazoline scaffold and a bromine group at the terminal phenyl ring exhibited the most potent inhibitory activity against Aurora A kinase. mdpi.com Another study on halo-substituted phenyl-quinazolinone derivatives indicated that the presence of halogen substituents like 4-Cl, 4-Br, and 4-CF3 on a phenyl ring attached to the quinazolinone core was responsible for potent anti-inflammatory activity. researchgate.net

The following table presents a comparative overview of the effect of halogen substitution on the activity of quinazoline derivatives based on available literature.

Compound/Derivative ClassHalogen and PositionObserved Biological Activity
6,8-diiodo-quinazolinone derivativesIodine at 6 and 8Significantly improved antibacterial activity nih.gov
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidBromine on phenyl ring, Fluorine at 8Potent Aurora A kinase inhibition mdpi.com
Phenyl-quinazolinone with 4-Br on phenyl ringBromine on attached phenyl ringPotent anti-inflammatory activity researchgate.net
6-Bromo quinazoline derivativesBromine at 6Notable cytotoxic agents nih.gov

Influence of Alkyl Substitution at Position 2 on Biological Response

The substituent at the 2-position of the quinazoline ring plays a crucial role in determining the biological profile of the compound. The presence of a methyl group in this compound is therefore significant.

Research has shown that the 2-methyl group is a common feature in many biologically active quinazolinones. The presence of a methyl, amine, or thiol group at position 2 is often considered essential for antimicrobial activities. nih.gov Modifications of the methyl group at the second position of 4(3H)-quinazolinone have been explored to generate structural analogues with appreciable biological activity. scirp.org

A study on 2-methyl-quinazolin-4(3H)-ones revealed that a 6,8-dibromo-2-methyl derivative exhibited the highest analgesic and anti-inflammatory activity in the tested series. researchgate.net This suggests a synergistic effect between the methyl group at position 2 and the bromo substitutions on the benzene (B151609) ring.

The following table summarizes the influence of substituents at position 2 on the biological activity of quinazoline derivatives.

Derivative ClassSubstituent at Position 2Observed Biological Activity
Quinazolinone derivativesMethyl, Amine, or ThiolEssential for antimicrobial activities nih.gov
6,8-dibromo-4(3H)-one derivativesMethylHighest analgesic and anti-inflammatory activity researchgate.net
4(3H)-quinazolinone derivativesModified Methyl groupAppreciable biological activity scirp.org

Stereoelectronic Effects of the Methyl Group

The presence of a methyl group at the 2-position of the quinazoline ring can significantly influence the compound's biological activity. The methyl group is a small, lipophilic substituent that can impact the molecule's interaction with its biological target through steric and electronic effects. In some contexts, the methyl group is considered essential for certain antimicrobial activities. nih.gov Tautomeric effects involving the methyl group at the 2-position can increase the reactivity of the quinazoline system. researchgate.net However, in other instances, such as in the development of certain inhibitors, truncation to a methyl group has been shown to result in a significant decrease in activity, highlighting the context-dependent role of this substituent. nih.gov

Optimization of Alkyl Chain Lengths

The length of alkyl chains attached to the quinazoline scaffold is a critical parameter in optimizing biological activity. Studies on various quinazoline derivatives have demonstrated that altering the length of these chains can have a profound impact on potency. For instance, in a series of 4-anilino-quinazoline derivatives, the optimal length of the carbon chain linker for dual EGFR/HER2 inhibitory activity was found to be four carbons. nih.gov In another study on PI3K inhibitors, the length of an alkylene linker at position 8 of a 4-methyl quinazoline scaffold was varied. A 6-methylene linker showed greater potency than both a 5-methylene and longer 7- and 8-methylene linkers, indicating that an optimal chain length exists for maximal activity. mdpi.com This suggests that the alkyl chain length must be carefully tuned to achieve the desired interaction with the target protein.

Significance of the Amine Group at Position 4 in Target Recognition

The amine group at the 4-position of the quinazoline ring is a key functional group that plays a crucial role in the biological activity of many quinazoline derivatives. nih.gov Its ability to participate in hydrogen bonding and its protonation state are fundamental to its role in target recognition.

Hydrogen Bonding Contributions

The 4-amino group is a potent hydrogen bond donor and can form critical interactions with amino acid residues in the active site of target proteins. These hydrogen bonds are often essential for anchoring the molecule in the correct orientation for effective inhibition. For example, in the context of EGFR kinase inhibitors, the 4-anilino-quinazoline scaffold's ability to form hydrogen bonds with the hinge region of the ATP-binding site is a well-established determinant of its inhibitory activity. nih.gov The presence of the amine group at position 4 is often considered a key feature for the biological activity of quinazoline derivatives. nih.gov

Pharmacophore Modeling and Design Based on SAR Data

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. tandfonline.com Based on the accumulated SAR data for a series of active compounds, a pharmacophore model can be generated to guide the design of new, more potent molecules. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, dictates its biological effects. For quinazoline derivatives, SAR studies have revealed that the nature and position of substituents on the quinazoline ring are critical determinants of their pharmacological properties.

The core structure of this compound features three key points of substitution on the quinazoline nucleus: a bromo group at the 8-position, a methyl group at the 2-position, and an amine group at the 4-position.

Influence of the 8-Bromo Substituent:

The presence of a halogen atom, such as bromine, at the 8-position of the quinazoline ring has been noted to significantly impact the biological activity of these compounds. Research on quinazolinone derivatives has indicated that the inclusion of a halogen at the 6 and 8 positions can enhance their antimicrobial activities. nih.gov The bromo group is an electron-withdrawing group and its presence can alter the electronic distribution of the quinazoline ring system, which may in turn influence its binding affinity to target proteins. In a study of 8-substituted quinolines, which share a structural resemblance to quinazolines, bromo derivatives were evaluated for their anticancer effects, suggesting that substitution at this position is a key area for modulating biological activity. gelisim.edu.tr

Influence of the 2-Methyl Substituent:

Influence of the 4-Amine Substituent:

The 4-amino group is a common feature in many biologically active quinazoline derivatives. This group can act as a hydrogen bond donor and acceptor, which is often crucial for the interaction of the molecule with its biological target. For instance, in many kinase inhibitors based on the quinazoline scaffold, the 4-amino group forms a key hydrogen bond with the hinge region of the kinase domain.

The interplay of these three substituents—the 8-bromo, 2-methyl, and 4-amino groups—collectively defines the unique physicochemical properties of this compound and, consequently, its potential biological activity profile. The combination of the electronic effects of the bromo group, the steric and hydrophobic contributions of the methyl group, and the hydrogen bonding capacity of the amino group creates a specific pharmacophore that can be recognized by particular biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. For quinazoline derivatives, various QSAR studies have been conducted to elucidate the key molecular descriptors that govern their biological effects. nih.govnih.gov

A typical QSAR model for quinazoline derivatives might take the form of a mathematical equation:

Activity = f (Descriptor 1, Descriptor 2, ... , Descriptor n)

Where the descriptors can be categorized as electronic, steric, hydrophobic, or topological.

While a specific QSAR model for this compound is not publicly available, we can infer the potential importance of its structural features based on general QSAR studies of related compounds.

Key Descriptors for this compound in a Hypothetical QSAR Model:

Electronic Descriptors: The 8-bromo substituent would significantly contribute to the electronic properties of the molecule. Descriptors such as the Hammett constant (σ) for the bromo group, atomic charges, and dipole moment would likely be important variables in a QSAR model. The electron-withdrawing nature of bromine can influence the pKa of the quinazoline ring nitrogens and the 4-amino group, which can be critical for target binding.

Hydrophobicity Descriptors: The hydrophobicity of a molecule, often quantified by its partition coefficient (logP), is critical for its ability to cross cell membranes and reach its target. The 2-methyl group increases the hydrophobicity of the molecule, while the 8-bromo group also contributes to its lipophilicity.

A QSAR analysis of a series of quinazoline analogs including this compound would involve the calculation of a wide range of such descriptors. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a model that can predict the biological activity of new compounds in the series. nih.gov For instance, a comparative QSAR analysis on quinazoline analogues as tyrosine kinase inhibitors revealed the importance of estate contribution descriptors and the electronic nature of substituents. Current time information in Pasuruan, ID.

The development of a robust QSAR model for a series of compounds related to this compound would enable the in silico design of new derivatives with potentially enhanced activity by systematically modifying the substituents at the 2, 4, and 8 positions based on the model's predictions.

Investigation of Biological Targets and Biochemical Mechanisms in Vitro Focus

Enzyme Inhibition and Activation Studies

The quinazoline (B50416) framework is a well-established pharmacophore for designing enzyme inhibitors. Research into structurally related compounds provides insights into the potential enzymatic targets of 8-bromo-2-methylquinazolin-4-amine.

Kinase Inhibition Profiles

Quinazoline derivatives are widely explored as kinase inhibitors. While direct inhibition data for this compound is not extensively detailed in public literature, the activity of analogous compounds provides a strong rationale for its investigation in this area.

Bromodomain (BRD) Proteins: Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are critical epigenetic regulators and are considered attractive targets in oncology. nih.gov The development of dual-target inhibitors that can simultaneously modulate different proteins is a growing strategy in anticancer drug development. nih.gov For instance, researchers have designed and synthesized dual inhibitors targeting both BRD4 and Casein Kinase 2 (CK2), where inhibiting the phosphorylation of BRD4 by CK2 presents a strategy to overcome therapeutic resistance. nih.gov One such study identified a potent dual inhibitor, compound 44e , which demonstrated balanced activity against both BRD4 and CK2. nih.gov

EGFR and HER2: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are well-studied kinase targets in cancer therapy, and the quinazoline skeleton is a foundational component of several approved EGFR inhibitors. nih.gov Though specific data for this compound is sparse, its core structure is analogous to compounds designed to target these key oncogenic drivers.

Table 1: Example of Dual Kinase/Bromodomain Inhibition by a Quinazoline Analog

CompoundTargetIC₅₀

IC₅₀ represents the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity. nih.gov

Phosphodiesterase Modulators

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP. researchgate.net Inhibition of specific PDE isoforms is a therapeutic strategy for various inflammatory and respiratory conditions. researchgate.net The quinazoline scaffold has been utilized in the development of PDE inhibitors. Specifically, structural optimization of thioxoquinazoline derivatives has yielded compounds with potent inhibitory activity against PDE7 or dual activity against both PDE4 and PDE7. researchgate.net This suggests that modifications of the quinazoline core, such as that seen in this compound, could potentially confer modulatory activity on PDE enzymes.

Protease Inhibition Mechanisms

Proteases are enzymes crucial for a vast range of physiological processes, and their dysregulation is implicated in numerous diseases. Certain quinazoline derivatives have been investigated for their ability to inhibit these enzymes. A study focusing on a series of octahydroquinazolinone compounds revealed that some analogs exhibited significant, dose-dependent inhibitory activity against Protease K. mdpi.com Two compounds in particular, 4a and 4b , which featured both electron-donating and electron-withdrawing groups, showed superior activity compared to other tested analogs. mdpi.comresearchgate.net Molecular docking simulations supported these findings, indicating strong interactions between the inhibitors and the enzyme's active site. mdpi.com

Cellular Pathway Modulation in Model Systems (In Vitro)

Apoptosis Induction Pathways

There is no specific information in the scientific literature detailing the ability of this compound to induce apoptosis in in vitro model systems.

Cell Cycle Regulation Mechanisms

There are no available studies on the effects of this compound on cell cycle regulation in any cell lines.

Mechanism of Action Elucidation at the Molecular Level

Target Identification and Validation

Specific molecular targets of this compound have not been identified or validated through experimental techniques such as affinity chromatography.

Protein-Ligand Interaction Analysis

There are no publicly available studies that have analyzed the interaction of this compound with any protein targets using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Computational Chemistry and in Silico Studies

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of techniques used to represent and simulate the three-dimensional structures and dynamic behavior of molecules. These simulations are crucial for understanding how a ligand, such as 8-bromo-2-methylquinazolin-4-amine, might physically fit into and interact with a protein's binding site.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For this compound, docking studies would be instrumental in identifying potential biological targets. The quinazoline (B50416) scaffold is a well-known pharmacophore found in numerous approved drugs, particularly as kinase inhibitors. nih.gov Therefore, a primary application would be to dock this compound into the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR), to predict its inhibitory potential. tandfonline.com The docking algorithm would calculate the most stable binding pose and estimate the binding energy, which correlates with binding affinity.

Illustrative docking studies on analogous 6-bromo-quinazoline derivatives against EGFR have shown strong binding affinities, with calculated energies indicating stable interactions. nih.govresearchgate.net These studies often reveal key molecular interactions, such as hydrogen bonds with critical amino acid residues like Methionine 769 (Met769) and π-stacking or hydrophobic interactions within the active site. nih.govtandfonline.comnih.gov For this compound, the 4-amino group would be predicted to act as a crucial hydrogen bond donor, similar to other quinazoline-based EGFR inhibitors. nih.gov

Table 1: Illustrative Molecular Docking Results for Related Bromo-Quinazoline Analogs against EGFR

This table presents example data from published studies on similar compounds to demonstrate the typical outputs of a molecular docking analysis.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
6-bromo-2-thio-quinazoline analog (8a)EGFR-6.7Met790, Lys745
6-bromo-2-thio-quinazoline analog (8c)EGFR-5.3Not specified

Data sourced from a study on 6-bromo-quinazoline derivatives. nih.govresearchgate.net

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability and conformational dynamics of the predicted ligand-protein complex over time. An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a view of the complex's behavior in a simulated physiological environment. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and intrinsic properties of a molecule. These methods offer deep insights into molecular stability, reactivity, and electrostatic nature.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations would be employed to optimize its three-dimensional geometry to the lowest energy state.

From this optimized structure, various thermodynamic properties can be calculated, such as the total energy, enthalpy, and Gibbs free energy. These values are fundamental for assessing the molecule's thermodynamic stability. In comparative studies of similar compounds, like 6-bromo-quinazoline derivatives, DFT has been used to determine that certain substitutions lead to a more thermodynamically stable molecule. nih.govresearchgate.net Such calculations would provide a baseline for the energetic properties of this compound.

Table 2: Example of DFT-Calculated Thermodynamic Properties for a Related Quinazoline Analog

This table illustrates the type of data generated from DFT calculations for a related compound, providing a reference for what would be expected for this compound.

ParameterValue (Hartree)
Total Energy (E)-3306.91
Enthalpy (H)-3306.69
Gibbs Free Energy (G)-3306.76

Data represents values for a 6-bromo-quinazoline derivative (compound 8a) calculated at the B3LYP/6–31+G(d,p) level of theory. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comwuxiapptec.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. edu.krd

For this compound, calculating the HOMO and LUMO energies and the resulting energy gap would provide fundamental insights into its reactivity profile. The distribution of these orbitals on the molecule would show which atoms are most involved in electronic transitions. In studies of related quinazolines, the HOMO is often located on the quinazoline ring system, while the LUMO is distributed across the entire molecule. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies for a Related Quinazoline Analog

This table shows representative HOMO-LUMO data, demonstrating how these values are used to assess reactivity.

ParameterEnergy (eV)
EHOMO-6.41
ELUMO-1.97
Energy Gap (ΔE)4.44

Values are for a 6-bromo-quinazoline derivative (compound 8a) calculated via DFT. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule on its electron density surface. researchgate.net It is an invaluable tool for predicting and understanding intermolecular interactions, particularly non-covalent interactions that are central to biological recognition.

The MEP map uses a color scale to represent different electrostatic potential values:

Red : Regions of high negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen or nitrogen). These areas are prone to electrophilic attack.

Blue : Regions of high positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These areas are susceptible to nucleophilic attack.

Green/Yellow : Regions of neutral or near-zero potential, often corresponding to nonpolar parts of the molecule.

For this compound, an MEP map would highlight the electronegative nitrogen atoms of the quinazoline ring and the 4-amino group as red or yellow regions, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the amino group would appear as a blue region, identifying them as hydrogen bond donors. This visual information provides a clear rationale for the types of interactions the molecule would form with a protein target, complementing the findings from docking and MD simulations. researchgate.netresearchgate.net

ADME/Tox Prediction via Computational Models (In Silico)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, allowing for the computational filtering of compounds with potentially unfavorable pharmacokinetic or toxicological profiles. nih.gov These predictive models utilize a compound's chemical structure to estimate its properties, thereby reducing the time and cost associated with experimental studies. nih.gov

In Silico Absorption, Distribution, Metabolism, Excretion Prediction

For related quinazoline derivatives, in silico ADME studies have been performed. For example, a study on certain new quinazolinone derivatives utilized the SwissADME web tool to predict their physicochemical and pharmacokinetic properties, including parameters that influence bioavailability. acs.org Such studies on analogous compounds can provide a framework for estimating the likely ADME profile of this compound. A hypothetical predictive analysis would likely involve calculating parameters such as:

Human Intestinal Absorption (HIA): To predict the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Penetration: To assess the likelihood of central nervous system effects.

Cytochrome P450 (CYP) Inhibition: To predict potential drug-drug interactions.

Plasma Protein Binding (PPB): To estimate the fraction of the compound bound to plasma proteins, which affects its distribution.

A summary of likely, though not empirically published, ADME predictions for this compound is presented in the table below, based on general characteristics of similar chemical structures.

ADME PropertyPredicted Outcome
Human Intestinal Absorption Likely high, based on the general properties of small molecule quinazoline derivatives.
Blood-Brain Barrier Penetration Possible, but would require specific modeling to confirm the degree of penetration.
Metabolism Expected to undergo metabolism, potentially involving the methyl group and the aromatic ring.
Excretion Likely to be excreted via renal and/or hepatic pathways following metabolism.

Computational Toxicity Screening (e.g., mutagens, carcinogens)

Computational toxicity screening for this compound is not specifically detailed in the available literature. However, the quinazoline scaffold itself is generally well-tolerated in many therapeutic applications. The presence of a bromine atom might be a point of interest for toxicological assessment, as halogens can sometimes be associated with metabolic activation to reactive species.

In silico toxicology platforms typically screen for a range of endpoints, including:

Mutagenicity (Ames test): To predict the potential to cause genetic mutations.

Carcinogenicity: To estimate the risk of causing cancer.

Hepatotoxicity: To predict the potential for liver damage.

Cardiotoxicity (hERG inhibition): To assess the risk of cardiac arrhythmias.

Without specific studies on this compound, any statements on its computational toxicity profile would be speculative. However, it is a standard practice in modern drug discovery to subject novel compounds to a battery of such in silico tests. nih.gov

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Ligand-based drug design, a subset of these methods, utilizes the knowledge of known active molecules to identify others with similar properties.

Pharmacophore-Based Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. Once a pharmacophore model is developed, it can be used as a 3D query to screen compound databases for molecules that match these features.

While no studies have been published that use this compound to generate a pharmacophore model, research on related quinazoline derivatives has demonstrated the utility of this approach. For example, pharmacophore and 3D-QSAR models have been successfully developed for 6-arylquinazolin-4-amines to identify potent inhibitors of certain protein kinases. nih.gov These models highlight the key interaction points within the binding site, which would likely include the quinazoline nitrogen atoms as hydrogen bond acceptors and the aromatic system for hydrophobic and stacking interactions. A hypothetical pharmacophore generated from this compound would likely feature:

A hydrogen bond acceptor (from the quinazoline nitrogen).

A hydrogen bond donor (from the 4-amino group).

An aromatic ring feature.

A potential halogen bond interaction site (from the 8-bromo substituent).

Shape-Based Similarity Searching

Shape-based similarity searching is another powerful ligand-based virtual screening method. It operates on the principle that molecules with similar three-dimensional shapes are likely to have similar biological activities. nih.gov This method represents molecules as a set of overlapping spheres or Gaussian functions to define their shape and then compares the shape of a query molecule to a database of other molecules.

There are no specific published examples of shape-based similarity searches using this compound as the query molecule. However, given its defined three-dimensional structure, it could theoretically be used as a template to search for structurally similar compounds with potentially analogous biological activities. The success of such a search would depend on the specific target and the importance of molecular shape for binding.

A hypothetical shape-based screening workflow with this compound would involve:

Generating a 3D conformation of the molecule.

Using this conformation as a query to screen a large chemical database.

Ranking the database compounds based on their shape similarity to the query.

Selecting the top-ranking hits for further experimental evaluation.

A summary of the potential application of this compound in virtual screening is provided in the table below.

Virtual Screening MethodPotential Application of this compound
Pharmacophore-Based Screening Could serve as a template to develop a pharmacophore model for identifying compounds with similar key interaction features, particularly if its biological target is known.
Shape-Based Similarity Searching Its 3D shape could be used as a query to find other molecules with similar steric properties, which may lead to the discovery of compounds with novel scaffolds but similar bioactivity.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the intricate carbon-hydrogen framework of an organic molecule. For 8-bromo-2-methylquinazolin-4-amine, a combination of 1D and 2D NMR experiments would be employed to assign every proton and carbon signal unambiguously.

Proton NMR for Structural Elucidation

The ¹H NMR spectrum is used to identify the number of distinct proton environments and their connectivity through spin-spin coupling. The structure of this compound contains several key proton signals. The aromatic region would feature signals from the three protons on the brominated benzene (B151609) ring. Due to their positions relative to the bromine atom and the fused pyrimidine (B1678525) ring, they would exhibit distinct chemical shifts and coupling patterns. The proton at C5 would likely appear as a doublet of doublets, coupled to both H6 and H7. Similarly, the protons at C6 and C7 would present as complex multiplets, likely a triplet or doublet of doublets, depending on the coupling constants. The methyl group at the C2 position would be readily identifiable as a sharp singlet in the upfield region (around 2.0-2.5 ppm). The protons of the primary amine group at C4 would typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H5 ~7.5 - 8.0 dd Coupling to H6 and H7
H6 ~7.2 - 7.6 t or ddd Coupling to H5 and H7
H7 ~7.4 - 7.8 dd Coupling to H5 and H6
-CH₃ (at C2) ~2.1 - 2.5 s Singlet, 3H integration

Note: Predicted values are based on typical ranges for similar structural motifs. dd = doublet of doublets, t = triplet, s = singlet, br s = broad singlet.

Carbon-13 NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected. The carbon atoms of the quinazoline (B50416) core would resonate in the aromatic region (typically 110-165 ppm). The carbon directly attached to the bromine atom (C8) would be influenced by the heavy atom effect. Quaternary carbons (C2, C4, C4a, C8, and C8a) would generally show weaker signals compared to the protonated carbons (C5, C6, C7), unless a long acquisition time is used. The methyl carbon would appear at the most upfield position.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C2 ~155 - 160 Quaternary carbon
C4 ~160 - 165 Quaternary carbon attached to amine
C4a ~150 - 155 Quaternary carbon at ring junction
C5 ~125 - 130 Aromatic CH
C6 ~128 - 135 Aromatic CH
C7 ~120 - 125 Aromatic CH
C8 ~115 - 120 Quaternary carbon attached to bromine
C8a ~145 - 150 Quaternary carbon at ring junction

Note: Predicted values are based on typical ranges for quinazoline and bromo-aromatic systems.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

To confirm the assignments made from 1D NMR and piece together the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H5 with H6, and H6 with H7), confirming their sequence on the benzene ring. No correlations would be expected for the methyl and amine singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It allows for the definitive assignment of protonated carbons. Cross-peaks would be observed between H5 and C5, H6 and C6, H7 and C7, and the methyl protons with the methyl carbon. This technique is highly sensitive and helps to resolve overlapping signals in the 1D spectra. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu HMBC is crucial for identifying the connectivity around quaternary carbons. For instance, the methyl protons (-CH₃) would show a correlation to the C2 quaternary carbon and the C4 quaternary carbon, establishing the position of the methyl group. The aromatic protons would show multiple correlations to carbons within their own ring and across the fusion to the pyrimidine ring, allowing for the complete and unambiguous assembly of the quinazoline skeleton. columbia.edumdpi.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₉H₈BrN₃), the predicted monoisotopic mass is 236.9902 Da. uni.lu HRMS analysis would be expected to detect the protonated molecule, [M+H]⁺, at m/z 237.9974. uni.lu The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (m/z 237.9974 and 239.9954 for [M+H]⁺). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for this compound

Ion Molecular Formula Predicted m/z
[M(⁷⁹Br)+H]⁺ C₉H₉⁷⁹BrN₃⁺ 237.99744 uni.lu
[M(⁸¹Br)+H]⁺ C₉H₉⁸¹BrN₃⁺ 239.99539
[M(⁷⁹Br)]⁺˙ C₉H₈⁷⁹BrN₃⁺˙ 236.98961 uni.lu

Note: Data is based on predicted values. uni.lu

Fragmentation Pattern Analysis for Structural Features

Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry would cause the molecular ion to fragment in a predictable manner, providing further structural evidence. Key fragmentation pathways for aromatic amines often involve the heterocyclic ring system.

A primary and highly characteristic fragmentation would be the loss of the bromine radical (•Br), which would result in a significant fragment ion at m/z ~158. This fragment would no longer exhibit the 1:1 isotopic pattern. Another potential cleavage could be the loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring, a common fragmentation pathway for nitrogen-containing heterocycles. Alpha-cleavage, typical for amines, could also occur, though fragmentation of the stable aromatic ring system is often more dominant. libretexts.org The presence of the bromine isotopic pattern in any fragment confirms that the bromine atom is still part of that piece of the molecule.

Table 4: Hypothetical Key Fragments in the Mass Spectrum of this compound

Fragment Ion m/z Proposed Structure/Loss Notes
237/239 [M+H]⁺ Molecular ion peak cluster (ESI)
158 [M - Br]⁺ Loss of bromine atom from the molecular ion

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute structure of a molecule and for understanding its interactions with other molecules, such as biological macromolecules.

Single Crystal X-ray Diffraction for Absolute Structure Determination

As of the latest available data, a complete single crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, specific crystallographic parameters such as the crystal system, space group, and unit cell dimensions are not available. However, based on the analysis of structurally similar quinazoline derivatives, it is anticipated that the molecule would exhibit a planar quinazoline core. The bromine atom at the 8-position would significantly influence the electron distribution and steric profile of the aromatic ring system. The 2-methyl and 4-amino groups are also key structural features whose orientations would be definitively established by such a study.

Co-crystallization with Biological Targets for Binding Mode Analysis

To understand the mechanism of action of this compound in a biological context, co-crystallization with its molecular targets is a crucial step. This technique involves forming a crystal of the compound in complex with a biological macromolecule, such as an enzyme or receptor. Subsequent X-ray diffraction analysis of this co-crystal reveals the precise binding mode of the ligand within the active site of the biological target.

Currently, there are no published studies detailing the co-crystallization of this compound with any biological targets. Such studies would be invaluable for structure-based drug design, providing atomic-level insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that govern the binding affinity and selectivity of the compound. For instance, the amino group at the 4-position and the nitrogen atoms within the quinazoline ring are potential hydrogen bond donors and acceptors, while the bromo-phenyl moiety could engage in halogen bonding and other non-covalent interactions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to probe the structural and electronic properties of molecules.

Identification of Functional Groups via IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (amine)3400-3250Symmetric and asymmetric stretching
C-H (aromatic)3100-3000Stretching
C-H (methyl)2960-2850Symmetric and asymmetric stretching
C=N (quinazoline ring)1650-1550Stretching
C=C (aromatic ring)1600-1450Stretching
N-H (amine)1650-1580Bending (scissoring)
C-Br600-500Stretching

The presence of a sharp to medium band in the 3400-3250 cm⁻¹ region would confirm the N-H stretching of the primary amine group. The aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be observed just below this value. The C=N and C=C stretching vibrations within the quinazoline ring system would give rise to a series of complex absorptions in the 1650-1450 cm⁻¹ fingerprint region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Electronic Transitions and Conjugation Analysis by UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated system within the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. The highly conjugated quinazoline ring system will give rise to intense π → π* transitions, likely in the 200-400 nm range. The presence of the bromine atom and the amino group, both of which have lone pairs of electrons, can also lead to n → π* transitions, which are typically of lower intensity and may be observed as shoulders on the main absorption bands.

The specific λmax values would be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. A detailed analysis of the UV-Vis spectrum would provide insights into the extent of conjugation and the electronic effects of the bromo and amino substituents on the quinazoline core.

Q & A

Q. How can researchers optimize the synthesis of 8-bromo-2-methylquinazolin-4-amine to improve yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and substitution reactions. For example, bromination of 2-methylquinazolin-4-amine precursors can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as a solvent, 60–80°C). To minimize by-products, employ gradient elution during purification (e.g., 15–75% ethyl acetate in hexanes) and monitor reaction progress via TLC or HPLC . Post-synthesis, use LCMS with trifluoroacetic acid-modified mobile phases to confirm purity (>95%) and structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., bromine at C8, methyl at C2) and amine functionality. DMSO-d6 is a preferred solvent for resolving aromatic proton signals .
  • Mass Spectrometry : HRMS (ESI) for molecular weight validation (e.g., expected [M+H]+^+ at m/z 254.0) .
  • X-ray Crystallography : For absolute configuration determination, use SHELX software for structure refinement. Ensure data collection at low temperatures (e.g., 180 K) to reduce thermal motion artifacts .

Q. How can researchers troubleshoot low solubility of this compound in biological assays?

  • Methodological Answer : Pre-dissolve the compound in DMSO (≤1% v/v final concentration) to avoid precipitation. For in vitro studies, use solvents like PBS with 0.1% Tween-20 to enhance dispersion. Validate solubility via dynamic light scattering (DLS) or nephelometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution and identify reactive sites. For Suzuki-Miyaura coupling, simulate palladium-catalyzed mechanisms to predict regioselectivity at C8-bromine vs. C4-amine. Compare results with experimental 1^1H NMR data to validate computational models .

Q. What strategies resolve contradictions in reported biological activities of quinazolin-4-amine derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC50_{50} assays across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Off-Target Profiling : Use kinase screening panels (e.g., Reaction Biology Corporation’s platform) to identify unintended targets .
  • Structural Analog Comparison : Synthesize derivatives (e.g., 8-chloro or 8-iodo analogs) to isolate bromine-specific effects .

Q. How can researchers design experiments to elucidate the mechanism of enzyme inhibition by this compound?

  • Methodological Answer :
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (Kd_d, kon_{on}/koff_{off}) with target enzymes .
  • Crystallographic Analysis : Co-crystallize the compound with enzymes (e.g., β-glucocerebrosidase) to identify binding pockets. Refine structures using SHELXL for high-resolution electron density maps .
  • Mutagenesis : Introduce point mutations (e.g., alanine scanning) to critical residues in the enzyme active site and measure inhibition changes .

Methodological Resources

  • Synthesis Protocols : Refer to palladium-catalyzed cross-coupling methodologies for functionalization .
  • Structural Refinement : Utilize SHELX suite for crystallographic data processing .
  • Biological Assays : Validate purity via LCMS (Agilent systems) before in vitro testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.